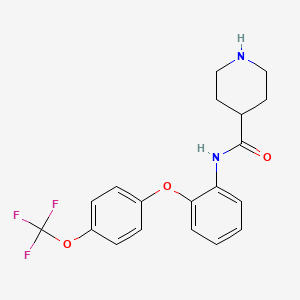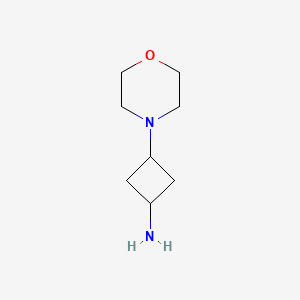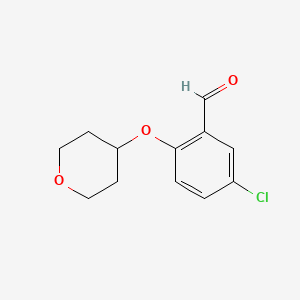
5-Chloro-2-(tetrahydropyran-4-yloxy)benzaldehyde
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(tetrahydropyran-4-yloxy)benzaldehyde can be represented by the InChI code: 1S/C12H14O3/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12/h1-4,9,12H,5-8H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-2-(tetrahydropyran-4-yloxy)benzaldehyde include a molecular weight of 240.68 g/mol. It should be stored at a temperature of 4°C under nitrogen . More detailed properties such as melting point, boiling point, and density were not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Applications
Prins Cyclization for Tetrahydropyran Moiety Synthesis : Tetrahydropyrans are essential for creating biologically active compounds with potential analgesic, anti-inflammatory, or cytotoxic activities. The Prins cyclization technique, catalyzed by various zeolites and mesoporous materials, has been utilized for synthesizing compounds with a desired tetrahydropyran framework. This method highlights the importance of selecting appropriate catalysts to achieve high conversion and selectivity toward the product with a tetrahydropyran structure, which could be applicable in synthesizing derivatives of 5-Chloro-2-(tetrahydropyran-4-yloxy)benzaldehyde for various biological applications (Štekrová et al., 2015).
Fluorous Linker-Facilitated Chemical Synthesis : The use of fluorous linker-facilitated synthesis, including tetrahydropyran (THP)-type linkers, demonstrates a strategy for efficiently constructing molecules with complex structures. This approach could potentially be adapted for the synthesis and modification of 5-Chloro-2-(tetrahydropyran-4-yloxy)benzaldehyde, offering a pathway to explore its applications in medicinal chemistry and material science (Zhang, 2009).
Diversity-Oriented Synthesis of Tetrahydropyrans : The oxidative C-H bond activation has been shown as a promising route for synthesizing structurally and stereochemically diverse tetrahydropyrans. This methodology could be relevant for generating a wide range of derivatives from 5-Chloro-2-(tetrahydropyran-4-yloxy)benzaldehyde, facilitating the exploration of their biological activities and properties (Liu & Floreancig, 2010).
Safety And Hazards
This compound is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid ingestion and inhalation, avoid getting it in eyes, on skin, or on clothing, and to use only in a well-ventilated area or outdoors . Personal protective equipment should be worn when handling this chemical .
Eigenschaften
IUPAC Name |
5-chloro-2-(oxan-4-yloxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c13-10-1-2-12(9(7-10)8-14)16-11-3-5-15-6-4-11/h1-2,7-8,11H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYVARSLYWQHIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(tetrahydropyran-4-yloxy)benzaldehyde | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

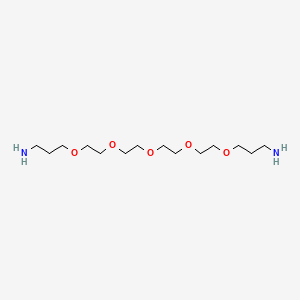
![1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide](/img/structure/B1456961.png)
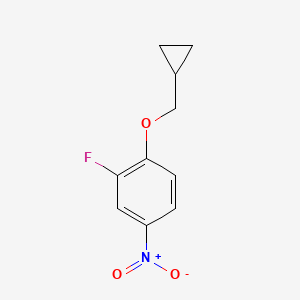
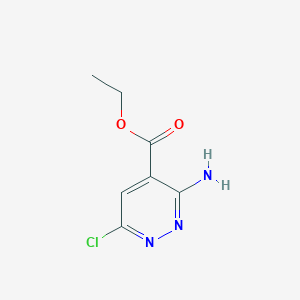
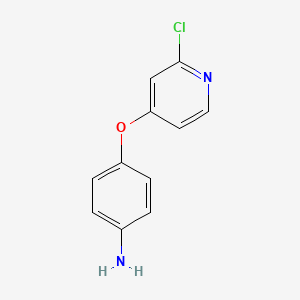
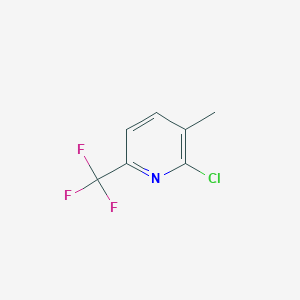
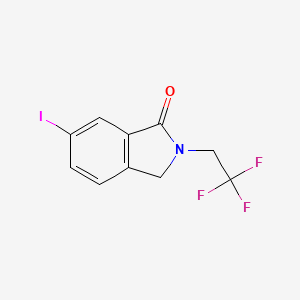
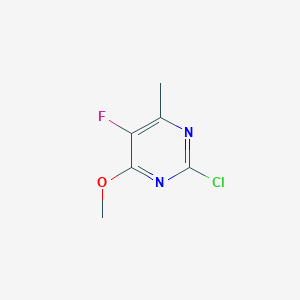
![1-Cyclohexyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1456974.png)
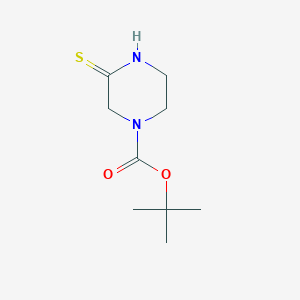
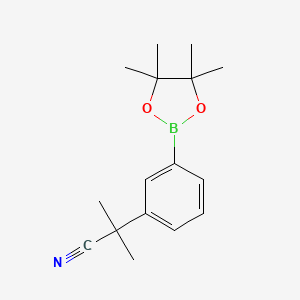
![1-(benzenesulfonyl)-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1456980.png)
